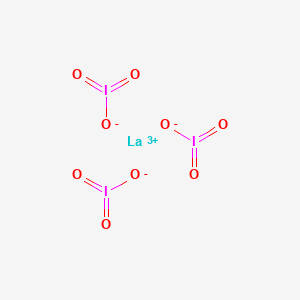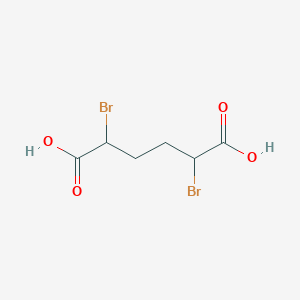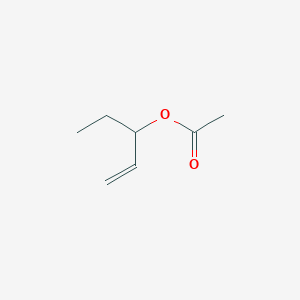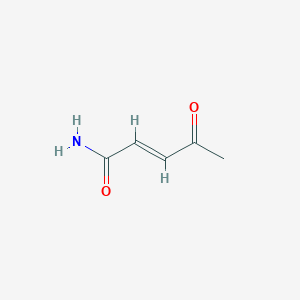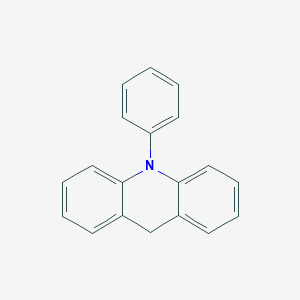
10-Phenyl-9H-acridine
概要
説明
10-Phenyl-9H-acridine is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including organic electronics, photochemistry, and medicinal chemistry. The structure of this compound consists of a phenyl group attached to the 10th position of the dihydroacridine core, which imparts unique chemical and physical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Phenyl-9H-acridine typically involves the reaction of acridine derivatives with phenyl-containing reagents. One common method includes the use of 9,10-dihydroacridine as a starting material, which is then reacted with phenyl halides under basic conditions to introduce the phenyl group at the 10th position . The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate, under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 10-Phenyl-9H-acridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include acridone derivatives, fully reduced acridine compounds, and substituted phenyl derivatives .
科学的研究の応用
10-Phenyl-9H-acridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 10-Phenyl-9H-acridine varies depending on its application:
Photophysical Mechanism: In photochemical applications, the compound undergoes excited-state reactions, releasing hydride ions and forming iminium ions.
Biological Mechanism: In biological systems, it intercalates with DNA, disrupting the replication process and inhibiting enzymes such as topoisomerases, leading to cell death.
類似化合物との比較
9,9-Dimethyl-10-phenyl-9,10-dihydroacridine: Similar in structure but with additional methyl groups, affecting its electronic properties.
10-Methyl-9,10-dihydroacridine: Lacks the phenyl group, resulting in different reactivity and applications.
Phenoxazine Derivatives: Share similar photophysical properties but differ in their core structure and applications.
Uniqueness: 10-Phenyl-9H-acridine is unique due to its combination of a phenyl group and the dihydroacridine core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and DSSCs, where efficient light emission and energy transfer are crucial .
特性
CAS番号 |
10336-24-0 |
|---|---|
分子式 |
C19H15N |
分子量 |
257.3 g/mol |
IUPAC名 |
10-phenyl-9H-acridine |
InChI |
InChI=1S/C19H15N/c1-2-10-17(11-3-1)20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-13H,14H2 |
InChIキー |
OJKQAHDVVFZGLX-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4 |
正規SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4 |
同義語 |
9,10-Dihydro-10-phenylacridine |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
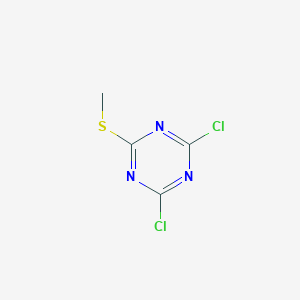
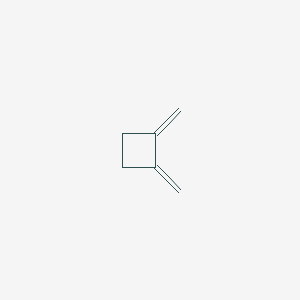

![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)

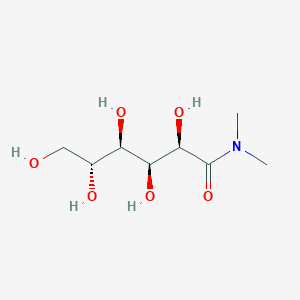
![3-[(Anilinocarbonyl)amino]propanoic acid](/img/structure/B84572.png)
